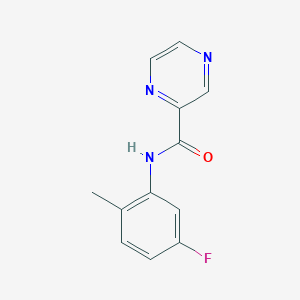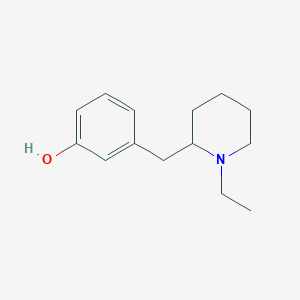
3-((1-Ethylpiperidin-2-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Ethylpiperidin-2-yl)methyl)phenol is an organic compound that belongs to the class of phenols and piperidines. This compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-ethylpiperidin-2-ylmethyl group. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack on the halogenated aromatic ring .
Another approach involves the reductive amination of a phenolic aldehyde with 1-ethylpiperidine. This method requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Ethylpiperidin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
3-((1-Ethylpiperidin-2-yl)methyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((1-Ethylpiperidin-2-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can interact with receptors and enzymes. These interactions can modulate various biological processes, such as signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((1-Methylpiperidin-2-yl)methyl)phenol
- 3-((1-Propylpiperidin-2-yl)methyl)phenol
- 3-((1-Butylpiperidin-2-yl)methyl)phenol
Uniqueness
3-((1-Ethylpiperidin-2-yl)methyl)phenol is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-[(1-ethylpiperidin-2-yl)methyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |
Clé InChI |
LHDGJCGZORIYSY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



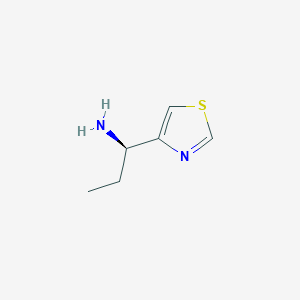

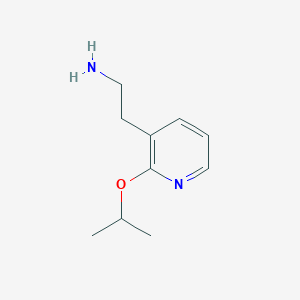
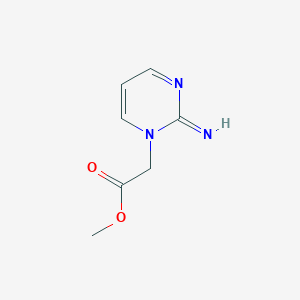


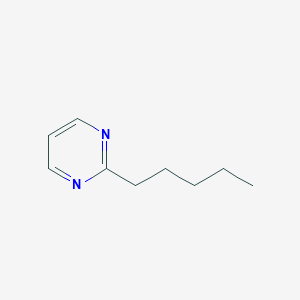
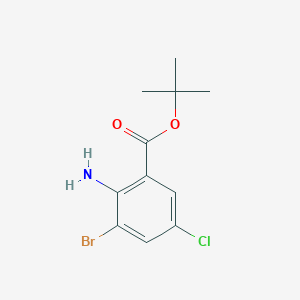
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)

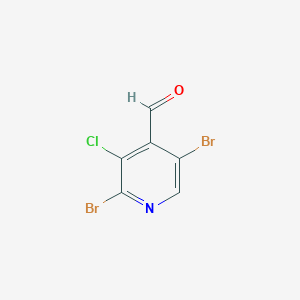
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
